molecular formula C13H17N5O2 B1396379 ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1248517-82-9

ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B1396379
M. Wt: 275.31 g/mol
InChI Key: FJXYLSQPFDQCAY-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C13H17N5O2 and its molecular weight is 275.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemical Reactivity and Synthesis

Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives exhibit interesting chemical reactivity. Didenko et al. (2010) explored the regioselective and regiospecific reactions of similar compounds with hydrazine, revealing the formation of pyridone cycles and 1,2-diazepines under different conditions (Didenko, Potapov, Ledeneva, Shikhaliev, & Konyushko, 2010). Another study by Gomha and Farghaly (2011) detailed the synthesis of a novel compound via condensation, providing insights into the structural assignment based on spectral data (Gomha & Farghaly, 2011).

2. Potential Biological Activities

This compound and its analogs have been studied for potential biological activities. For instance, Mawlood et al. (2020) synthesized new derivatives and investigated their chemical properties, contributing to the understanding of such compounds in biological contexts (Mawlood, Potapov, Ledenyova, Kozaderov, Stolpovskaya, Shikhaliev, & Potapov, 2020). Dong et al. (2008) designed and synthesized novel anthranilic diamides containing a similar compound, potentially for pharmacological applications (Dong, Liu, Xu, & Li, 2008).

3. Synthesis of Structurally Diverse Compounds

The versatility of this compound extends to the synthesis of various structurally diverse compounds. Titova et al. (2019) synthesized structural analogs for antituberculous activity analysis, demonstrating the broad applicability of this compound in medicinal chemistry (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019). Massari et al. (2017) developed a regioselective synthesis technique for derivatives of this compound, highlighting its role in facilitating efficient chemical synthesis (Massari, Desantis, Nannetti, Sabatini, Tortorella, Goracci, Cecchetti, Loregian, & Tabarrini, 2017).

properties

IUPAC Name

ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-5-20-12(19)10-8-14-13-15-9(2)16-18(13)11(10)6-7-17(3)4/h6-8H,5H2,1-4H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXYLSQPFDQCAY-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C)N=C1)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C)N=C1)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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